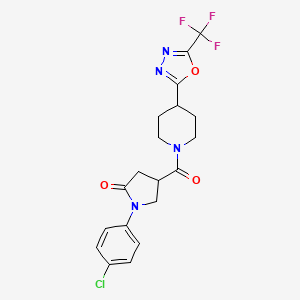

![molecular formula C18H12FN3OS2 B2555661 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895011-52-6](/img/structure/B2555661.png)

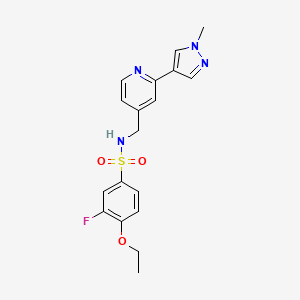

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential therapeutic applications and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Research has shown that thiazole derivatives exhibit significant biological activities, including antimicrobial and antituberculosis effects. For instance, a study on thiazole-aminopiperidine hybrid analogues highlighted their design and synthesis for inhibiting Mycobacterium tuberculosis GyrB, showing promising antituberculosis activity without cytotoxicity at certain concentrations (V. U. Jeankumar et al., 2013).

Anticancer Properties

Fluoro-substituted compounds have been explored for their anticancer activities. Research into novel fluoro-substituted benzo[b]pyran compounds demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, showcasing the potential of fluorine-containing compounds in cancer therapy (A. G. Hammam et al., 2005).

Fluorescence and Detection Techniques

Compounds with thiazole and thiophene moieties have been utilized in the development of fluorescent probes for the selective detection of thiophenols over aliphatic thiols. Such probes are significant in chemical, biological, and environmental sciences for the sensitive and selective detection of toxic substances in samples (Z. Wang et al., 2012).

Synthesis of Fluorescent Dyes

The creation of fluorescent dyes using N-ethoxycarbonylpyrene and perylene thioamides as building blocks, incorporating thioimidate and thiazole moieties, showcases the use of thiazole derivatives in synthesizing dyes with applications ranging from biological imaging to materials science (Marzena Witalewska et al., 2019).

Environmental Applications

Thiazole derivatives have also found use in environmental applications, such as the removal of heavy metals from industrial wastes. A study on the use of magnetic N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide nanoadsorbent demonstrated its efficacy in removing Zn2+ and Cd2+ ions, highlighting the role of thiazole-based compounds in environmental remediation efforts (Kiomars Zargoosh et al., 2015).

properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3OS2/c19-13-5-1-6-14-16(13)21-18(25-14)22(11-12-4-2-8-20-10-12)17(23)15-7-3-9-24-15/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZBVYWGXWUZNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CS4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2555578.png)

![2-(4-Fluorophenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2555583.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2555586.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2555588.png)

![3-methyl-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2555589.png)

![N-{4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B2555593.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2555596.png)